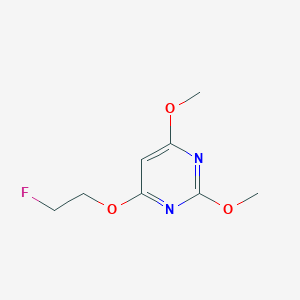
4-(2-Fluoroethoxy)-2,6-dimethoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Fluoroethoxy)-2,6-dimethoxypyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes This compound is characterized by the presence of a fluoroethoxy group and two methoxy groups attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroethoxy)-2,6-dimethoxypyrimidine typically involves the reaction of 2,6-dimethoxypyrimidine with 2-fluoroethanol in the presence of a suitable base. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Fluoroethoxy)-2,6-dimethoxypyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluoroethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The fluoroethoxy group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a solvent like acetonitrile or ethanol and a base such as triethylamine.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
4-(2-Fluoroethoxy)-2,6-dimethoxypyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly in the development of antiviral and anticancer agents.
Biological Studies: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Radioligand Development: It is used in the synthesis of radioligands for positron emission tomography (PET) imaging, particularly for imaging neuroinflammation and other neurological conditions
Mécanisme D'action
The mechanism of action of 4-(2-Fluoroethoxy)-2,6-dimethoxypyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(2-Fluoroethoxy)piperidin-1-yl)-9-methyl-9H-pyrrolo[2,3-b4,5-c’]dipyridine: Used as a PET tracer for detecting pathological aggregated tau in Alzheimer’s disease.
Lobelane Analogues: Containing 4-hydroxy and 4-(2-fluoroethoxy) aromatic substituents, these compounds are potent inhibitors of dopamine uptake.
Uniqueness
4-(2-Fluoroethoxy)-2,6-dimethoxypyrimidine is unique due to its specific structural features, such as the combination of fluoroethoxy and methoxy groups on a pyrimidine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C8H11FN2O3 |
|---|---|
Poids moléculaire |
202.18 g/mol |
Nom IUPAC |
4-(2-fluoroethoxy)-2,6-dimethoxypyrimidine |
InChI |
InChI=1S/C8H11FN2O3/c1-12-6-5-7(14-4-3-9)11-8(10-6)13-2/h5H,3-4H2,1-2H3 |
Clé InChI |
RETKYQCMYOUPFR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC(=N1)OC)OCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




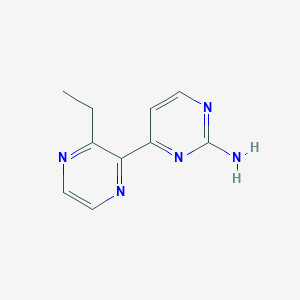
![1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13104809.png)
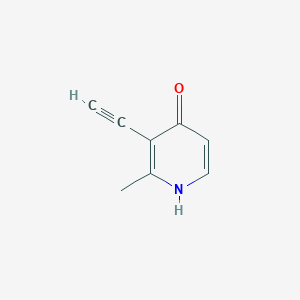
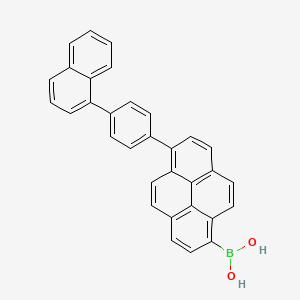


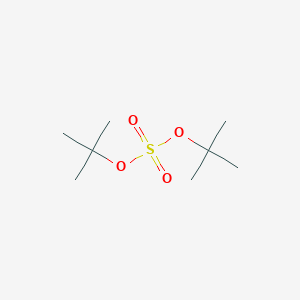
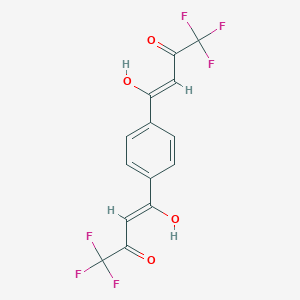

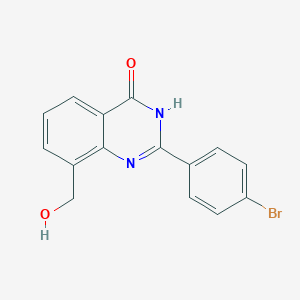
![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine)](/img/structure/B13104884.png)
![methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B13104885.png)
